2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one
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Overview
Description
2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one typically involves the following steps:
Amidation and Cyclization: The process begins with the amidation of 2-aminobenzoic acid derivatives. These derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux conditions to form benzoxazin-4-ones.
Graphene Oxide Catalysis: Another method involves the use of graphene oxide nanosheets as a catalyst. This method starts with anthranilamide (2-aminobenzamide) and an aldehyde or ketone in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of dihydroquinazolinones.
Scientific Research Applications
2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-substituted-4(3H)-quinazolinones
- 3-substituted-4(3H)-quinazolinones
- 2,3-disubstituted-4(3H)-quinazolinones
Uniqueness
2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its potential therapeutic applications and the ability to undergo various chemical reactions make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-10-11-6-2-4-8-13(11)19-16(18-10)22-17-20-14-9-5-3-7-12(14)15(23)21-17/h2,4,6,8H,3,5,7,9H2,1H3,(H2,18,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDZPCQRUSICAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC4=C(CCCC4)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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